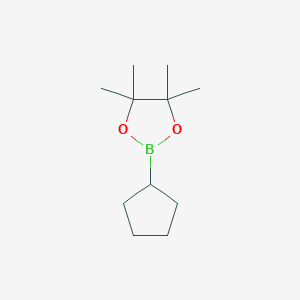

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLUYOVVBCMKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of cyclopentylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired boronic ester with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound meets the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Hydroboration: The addition of boron and hydrogen across a double bond.

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.

Common Reagents and Conditions

Borylation: Typically involves a palladium catalyst and a base such as potassium carbonate.

Hydroboration: Often uses a transition metal catalyst like rhodium or iridium.

Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., sodium hydroxide), and an aryl or vinyl halide.

Major Products Formed

Borylation: Produces organoboron compounds.

Hydroboration: Yields organoboranes.

Suzuki-Miyaura Coupling: Forms biaryl compounds or substituted alkenes.

Scientific Research Applications

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:

Chemistry

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in catalytic processes.

Biology

Bioconjugation: Employed in the modification of biomolecules for research purposes.

Medicine

Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates.

Industry

Material Science: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various chemical reactions. The compound acts as a boron source, facilitating the transfer of boron atoms to organic substrates. This process is often catalyzed by transition metals, which activate the boronic ester and enable the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural analogs of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, emphasizing substituent-dependent variations:

Key Observations:

- Steric Effects: Cyclohexyl and cyclopentyl substituents provide similar steric bulk, but the smaller cyclopentyl ring may enhance solubility in polar solvents compared to cyclohexyl .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase boron electrophilicity, accelerating transmetalation in cross-coupling reactions. Styryl and phenethyl groups enable conjugation, useful in polymer and materials chemistry .

- Synthetic Yields: Phenethyl and styryl derivatives achieve high yields (75–93%) via transition-metal catalysis, suggesting efficient protocols for analogous cyclopentyl derivatives .

Stability and Handling

- Moisture Sensitivity: Like all pinacol boronates, the cyclopentyl derivative is moisture-sensitive, requiring storage under inert conditions. Cyclohexyl and aryl analogs show similar stability profiles .

- Thermal Stability: Styryl and alkenyl derivatives (e.g., ) may decompose at elevated temperatures due to conjugated double bonds, whereas cyclopentyl’s saturated structure likely enhances thermal resilience.

Biological Activity

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 66217-55-8) is a boron-containing compound with significant interest in medicinal chemistry and organic synthesis. This compound belongs to the class of dioxaborolanes, which are known for their unique reactivity and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.094 g/mol. The structure features a dioxaborolane ring that contributes to its reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C11H21BO2 |

| Molecular Weight | 196.094 g/mol |

| CAS Number | 66217-55-8 |

| Purity | ≥98% |

Biological Activity

Recent studies have highlighted the biological activities of this compound in various contexts:

1. Kinase Inhibition

Research indicates that derivatives of dioxaborolanes can act as selective inhibitors for certain kinases. For instance, a study focused on the synthesis of kinase inhibitors demonstrated that this compound can be modified to enhance its selectivity and potency against specific cancer targets. This has implications for developing targeted cancer therapies .

2. Reactive Intermediates in Organic Synthesis

The compound has been employed as a precursor for generating reactive intermediates in organic synthesis. Its ability to form radicals and cations makes it valuable in the synthesis of complex organic molecules. The versatility of dioxaborolanes in facilitating various reactions underscores their importance in synthetic chemistry .

3. Potential Applications in PET Imaging

There is ongoing research into utilizing compounds like this compound for positron emission tomography (PET) imaging. The unique properties of boron compounds can enhance imaging techniques by improving the stability and bioavailability of radiotracers .

Case Study 1: Inhibition of PIP4K2A

A notable study investigated the inhibition of PIP4K2A using derivatives of dioxaborolanes. The findings revealed that modifications to the core structure could significantly enhance inhibitory potency against this kinase involved in tumorigenesis. The study utilized various analogs to establish structure-activity relationships (SAR), demonstrating how subtle changes can lead to improved biological activity .

Case Study 2: Synthesis of Novel Tracers

Another research effort focused on synthesizing novel PET tracers incorporating dioxaborolanes. The study highlighted the efficiency of these compounds in labeling strategies that improve metabolic stability and target binding properties. The results indicated that such modifications could lead to more effective imaging agents for clinical applications .

Q & A

Q. What are the key synthetic routes for preparing 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves coupling cyclopentylboronic acid derivatives with pinacol boronate precursors under palladium catalysis. For example, analogous routes for structurally similar dioxaborolanes use Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates (e.g., describes coupling phenylboronic acids with dioxaborolanes). Key factors include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common ().

- Solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates ().

- Temperature : Reactions often proceed at 80–100°C to balance efficiency and decomposition risks ().

- Stoichiometry : Excess pinacol boronate (1.2–2.0 equiv) improves yields ().

Q. How can researchers optimize purification protocols for this compound to ensure high yield and purity?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (95:5) to separate boronate esters from unreacted starting materials ().

- Recrystallization : Hexane or toluene at low temperatures (-20°C) can isolate crystalline products ().

- Storage : Under argon or nitrogen to prevent hydrolysis; desiccants like molecular sieves are critical ().

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane moiety ().

- ¹H/¹³C NMR : Cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm), while tetramethyl groups resonate as singlets (δ 0.8–1.2 ppm) ().

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., calculated for C₁₃H₂₃BO₂: 222.18 g/mol) ().

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the reactivity of this compound in cross-coupling reactions compared to aryl-substituted analogs?

Methodological Answer:

- Steric effects : The cyclopentyl group increases steric hindrance, slowing transmetallation steps but improving selectivity in couplings with bulky substrates (cf. fluorinated aryl analogs in ).

- Electronic effects : Aliphatic substituents reduce electron density at boron, requiring stronger bases (e.g., Cs₂CO₃) for activation ().

- Comparative studies : Kinetic experiments under identical conditions (e.g., 80°C, Pd(OAc)₂) can quantify rate differences ().

Q. What are the common sources of conflicting data in cross-coupling reactions involving this compound, and how can they be resolved?

Methodological Answer:

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.